Oct-7-enal

Description

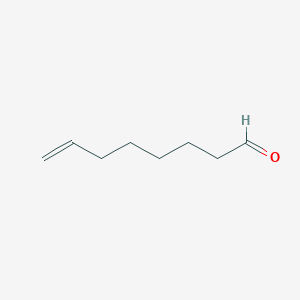

Oct-7-enal (CAS: 21573-31-9) is an α,β-unsaturated aldehyde with the molecular formula C₈H₁₄O and the IUPAC name (E)-oct-7-enal (or 7-octenal). Its structure features a terminal aldehyde group (-CHO) and a double bond between carbons 7 and 8 (Figure 1), as indicated by its SMILES notation C=CCCCCCC=O .

Propriétés

IUPAC Name |

oct-7-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIINGNMKNRSOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175923 | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-31-9 | |

| Record name | 7-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oct-7-enal can be synthesized through various methods. One common synthetic route involves the oxidation of oct-7-enol. Another method includes the hydroformylation of 1-octene using a rhodium catalyst, which produces this compound as an intermediate .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium catalyst and a phosphine ligand, such as Xantphos. The reaction conditions typically include temperatures of 80-120°C and pressures of 10-30 bar .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form octanoic acid.

Reduction: It can be reduced to oct-7-enol using reducing agents like sodium borohydride.

Hydroformylation: This reaction converts this compound to 1,9-nonanedial using a rhodium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydroformylation: Rhodium catalyst with Xantphos ligand under high pressure and temperature.

Major Products:

Oxidation: Octanoic acid.

Reduction: Oct-7-enol.

Hydroformylation: 1,9-Nonanedial.

Applications De Recherche Scientifique

Chemical Synthesis

1. Organic Synthesis

Oct-7-enal serves as a valuable intermediate in organic synthesis. It can be synthesized from readily available starting materials through various methods, including a five-step process from pentane-1,5-diol with good overall yield . Its structure allows it to participate in numerous reactions, such as:

- Aldol Condensation : this compound can undergo aldol condensation reactions to form larger carbon skeletons.

- Reduction Reactions : It can be selectively reduced to produce oct-7-enol, which is useful in further synthetic applications .

2. Synthesis of Bioactive Compounds

this compound is utilized as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential in medicinal chemistry, particularly in developing new pharmaceuticals targeting various diseases .

Fragrance and Flavor Industry

1. Aroma Compound

this compound is recognized for its pleasant odor and is used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics. Its unique scent profile contributes to the sensory experience of various products.

2. Formulation of Fragrances

Due to its stability and reactivity, this compound is often incorporated into complex fragrance formulations. It can be blended with other aroma compounds to create appealing scents for personal care products .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been demonstrated in laboratory settings, suggesting potential applications in developing natural preservatives for food products or antimicrobial agents for clinical use .

2. Insect Repellent

Studies have shown that this compound possesses insect-repellent properties, making it a candidate for use in natural insect repellents. Its efficacy against common pests can be beneficial for agricultural practices and public health initiatives .

Case Study 1: Synthesis of this compound

A study conducted by researchers at the Universidad Nacional de Rosario reported an efficient synthesis of this compound from pentane-1,5-diol. The method involved conventional conditions that yielded high purity and quantity of the compound, demonstrating its feasibility for large-scale production .

A laboratory investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as a natural preservative in food products .

Mécanisme D'action

The mechanism of action of oct-7-enal involves its interaction with biological membranes and proteins. As an unsaturated aldehyde, it can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. This reactivity is due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Predicted collision cross-section (CCS) values for adducts range from 128.1 Ų ([M-H]⁻) to 139.3 Ų ([M+Na]⁺), reflecting its conformational flexibility .

- Instability under standard conditions necessitates fresh preparation for synthetic applications .

Comparison with Structurally Similar Aldehydes

Structural and Functional Group Analysis

Reactivity and Stability

This compound vs. Pent-4-enal :

- This compound exhibits lower reactivity in olefination reactions compared to pent-4-enal, likely due to steric hindrance from its longer carbon chain and reduced electrophilicity at the α,β-unsaturated site .

- Pent-4-enal’s shorter chain allows for faster conjugate addition, making it more suitable for Wittig and Horner-Wadsworth-Emmons reactions .

- Hydroformylation: this compound undergoes rhodium/Xantphos-catalyzed hydroformylation to yield 1,9-nonanedial with high regioselectivity, a reaction less efficient in bulkier aldehydes like 3,7-dimethyl derivatives .

Activité Biologique

Oct-7-enal, a naturally occurring unsaturated aldehyde, has garnered attention due to its diverse biological activities. Isolated from plants such as Cirsium dipsacolepis, it is noted for its potential therapeutic applications and its role in various biological processes. This article reviews the biological activity of this compound, synthesizing findings from multiple studies, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- IUPAC Name : this compound

The compound features a carbon chain with a double bond and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various plant-derived compounds found that this compound displayed inhibitory effects against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound against common pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It was shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value of 15 µg/mL, indicating strong radical scavenging ability.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Interaction : The lipophilic nature allows this compound to integrate into cell membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : this compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to the control group over a two-week period.

Case Study 2: Antioxidant Properties in Aging

In a controlled trial involving elderly participants, supplementation with this compound was associated with improved markers of oxidative stress. Participants exhibited lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, after eight weeks of treatment.

Q & A

Q. What is the role of Oct-7-enal as a substrate in hydroformylation reactions, and how does its structure influence reactivity?

this compound, an α,β-unsaturated aldehyde, serves as a critical substrate in rhodium-catalyzed hydroformylation to synthesize 1,9-nonanedial. Its terminal double bond and aldehyde group enable regioselective formylation at the α-position under optimized conditions. Structural factors like steric hindrance and electronic effects from the aldehyde moiety direct catalyst binding and selectivity . Methodologically, reactivity can be assessed via kinetic studies and spectroscopic monitoring (e.g., in situ FTIR) to track intermediate formation.

Q. How can researchers optimize the synthesis of this compound-derived products while minimizing side reactions?

Key variables include catalyst choice (e.g., Rh/Xantphos systems), pressure (CO/H₂ ratio), and temperature. Systematic optimization via Design of Experiments (DoE) can identify interactions between variables. For example, Xantphos ligands enhance regioselectivity by stabilizing Rh intermediates, reducing isomerization byproducts . Analytical methods like GC-MS and NMR are essential for quantifying product distribution and purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation. For kinetic or mechanistic insights, in situ Fourier-Transform Infrared (FTIR) spectroscopy can monitor carbonyl stretching frequencies during hydroformylation .

Advanced Research Questions

Q. How do competing regioselectivity and catalyst deactivation challenges arise in this compound hydroformylation, and how can they be resolved?

Competing α- and β-formylation pathways stem from electronic and steric effects of the substrate and ligand. Advanced ligand design (e.g., bulky phosphines) or mixed-ligand systems can modulate selectivity. Catalyst deactivation due to aldehyde coordination can be mitigated by optimizing CO partial pressure or using sacrificial ligands . Contradictions in reported selectivity data often arise from differences in pressure regimes or ligand purity; replicate experiments with controlled variables are critical .

Q. What experimental strategies address the instability of this compound under hydroformylation conditions?

this compound’s α,β-unsaturation makes it prone to polymerization. Stabilization methods include low-temperature reactions (<80°C), inert atmosphere handling, and additives (e.g., radical inhibitors). Kinetic studies under varied conditions (temperature, solvent polarity) can identify degradation pathways, while differential scanning calorimetry (DSC) quantifies thermal stability .

Q. How can researchers reconcile contradictory data on the influence of CO pressure on reaction efficiency?

Contradictions often stem from nonlinear pressure effects on CO coordination and substrate diffusion. A stepwise pressure-variation study with real-time monitoring (e.g., FTIR or Raman spectroscopy) can isolate optimal thresholds. Statistical tools like response surface methodology (RSM) help model multifactorial interactions .

Q. What mechanistic insights can computational studies provide for this compound hydroformylation?

Density Functional Theory (DFT) simulations can elucidate Rh-ligand-substrate interactions, predicting regioselectivity trends. Coupling DFT with experimental kinetics (e.g., Eyring plots) validates transition states and rate-determining steps. For example, calculations may reveal how Xantphos ligands lower activation barriers for α-formylation .

Q. How does scaling this compound reactions from lab to pilot plant affect selectivity and yield?

Mass transfer limitations at larger scales reduce CO/H₂ availability, altering selectivity. Scalability studies should prioritize continuous-flow reactors for better gas-liquid mixing and pressure control. Comparative analysis of turnover frequencies (TOF) at different scales identifies bottlenecks .

Q. What alternative catalytic systems could improve sustainability in this compound transformations?

Earth-abundant metal catalysts (e.g., Fe or Co complexes) or biphasic solvent systems (e.g., ionic liquids) are under exploration. Life Cycle Assessment (LCA) tools evaluate environmental trade-offs, while in situ recycling of Rh catalysts via membrane filtration reduces costs .

Q. How can researchers manage byproduct formation in multi-step syntheses involving this compound?

Byproducts like aldol condensation adducts or isomerized olefins require targeted quenching or purification. Techniques like reactive distillation or tandem catalysis (e.g., hydroformylation followed by hydrogenation) integrate steps to minimize intermediates. High-throughput screening accelerates process optimization .

Methodological Considerations

- Data Contradiction Analysis : Use factorial experiments to isolate variables (e.g., ligand purity vs. pressure) and apply statistical tools (ANOVA, t-tests) to resolve discrepancies .

- Ethical Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, with metadata documenting experimental conditions .

- Reproducibility : Detailed supplemental materials must include catalyst preparation, reaction conditions, and characterization protocols per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.